

Technical Support Center: Colchicine-d3 Analysis

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Compound of Interest		
Compound Name:	Colchicine-d3	
Cat. No.:	B562005	Get Quote

Welcome to the technical support center for LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of **Colchicine-d3** during their experiments.

Frequently Asked Questions (FAQs) Q1: What is LC-MS carryover and how do I identify it for Colchicine-d3?

A: Carryover in liquid chromatography-mass spectrometry (LC-MS) is the appearance of an analyte, in this case, **Colchicine-d3**, in a blank injection that occurs after the analysis of a sample containing that analyte.[1][2] It is a systematic error that can compromise quantitative accuracy by artificially inflating the analyte signal in subsequent samples.[1][3][4]

Protocol for Identifying Carryover:

- Inject a High-Concentration Standard: Analyze a **Colchicine-d3** standard at the upper limit of quantitation (ULOQ) or a concentration known to be high.
- Inject Blank Samples: Immediately following the high-concentration standard, inject one or more blank samples (e.g., the mobile phase or an extracted matrix blank).[1][5]



Analyze the Blank Chromatograms: Examine the chromatograms of the blank injections for a
peak at the retention time and m/z of Colchicine-d3.

It is important to distinguish between true carryover and system contamination.[5]

- Classic Carryover: The peak size of Colchicine-d3 will decrease with each consecutive blank injection.[6]
- Constant Contamination: The peak size remains relatively consistent across multiple blank injections, suggesting a contaminated solvent, mobile phase, or blank matrix.[5][6]

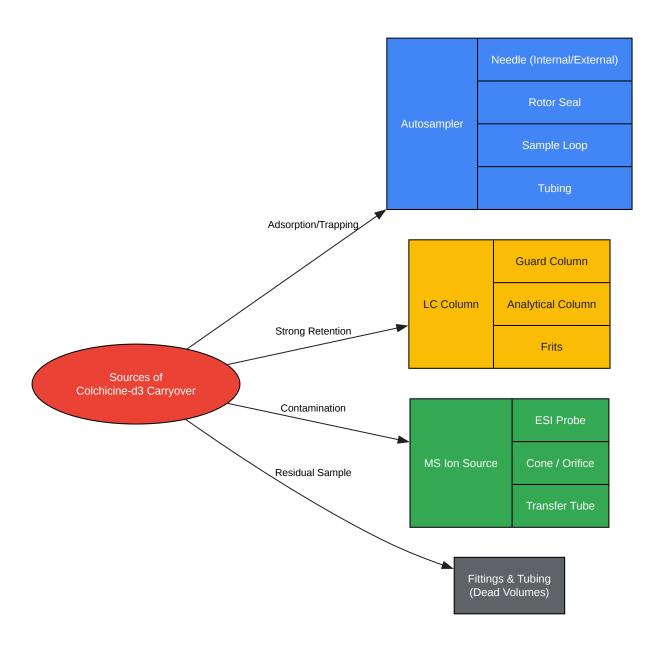
Regulatory guidelines often require that the carryover peak area in a blank injection be less than 20% of the peak area for the lower limit of quantitation (LLOQ).[4][5] For high-sensitivity assays, a target of less than 0.1% of a typical sample signal is often desired.[7]

Q2: What are the most common sources of Colchicined3 carryover in an LC-MS system?

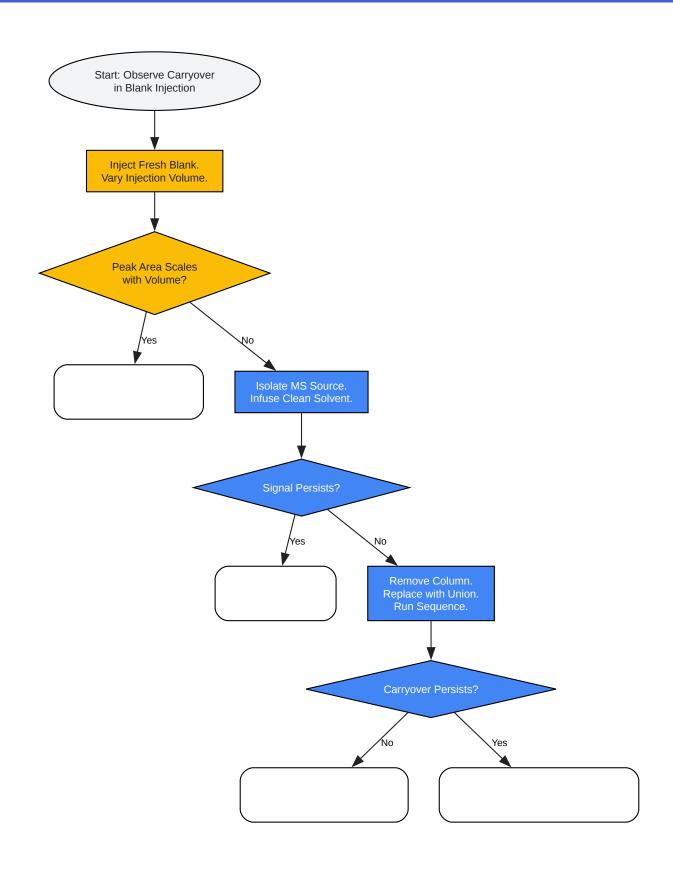
A: Carryover originates from analyte molecules adsorbing to or being trapped within various components of the LC-MS system.[4][5] Due to its chemical structure, **Colchicine-d3** can exhibit both hydrophobic and ionic interactions, making it susceptible to sticking to surfaces. The most common sources are:

- Autosampler: This is often the primary source of carryover.[1] Key components include the
 injection needle (both interior and exterior surfaces), rotor seals, injection loop, and transfer
 tubing.[1][5] Worn or dirty rotor seals are a frequent cause.[5]
- LC Column: **Colchicine-d3** can be strongly retained on the column, particularly if the column is contaminated or if the mobile phase is not strong enough to elute it completely during the gradient.[1][6]
- MS Ion Source: The ion source, including the ESI probe capillary and cone, can become contaminated with non-volatile salts or analyte, leading to a persistent background signal.[1] [8]









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